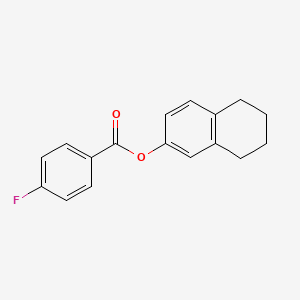

5,6,7,8-tetrahydro-2-naphthalenyl 4-fluorobenzoate

Descripción general

Descripción

The compound 5,6,7,8-tetrahydro-2-naphthalenyl 4-fluorobenzoate pertains to a broader class of chemical entities that exhibit intriguing properties due to their unique molecular structures. This compound, like its analogs, has been the subject of numerous studies focusing on its synthesis, chemical reactions, physical and chemical properties, molecular structure, and potential applications in materials science and pharmacology.

Synthesis Analysis

Research has shown various synthetic routes for compounds within this class. For instance, the synthesis of novel naphthalene-based poly(arylene ether-ketone) involved polycondensation of a specially designed monomer with Bisphenol A, showcasing the tailored approach to achieve high molecular weight polymers with significant thermal stability (Ohno, Takata, & Endo, 1995).

Molecular Structure Analysis

The crystal structure of compounds like 1,8-bis(4-fluorobenzoyl)naphthalene-2,7-diyl dibenzoate reveals the role of (sp2)C–H…F hydrogen bonding, which provides stability to the crystal structure. This interaction is a distinctly strong among non-classical hydrogen bonds, contributing to the molecular arrangement and stability in the solid state (Takahara et al., 2017).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are often explored through their participation in various chemical reactions. For instance, asymmetric 1,3,4-oxadiazole derivatives containing naphthalene units have been synthesized, showing that these compounds exhibit bright violet to blue emission with high fluorescence quantum yields, indicating their potential application in optoelectronic materials (Lu & He, 2014).

Physical Properties Analysis

The physical properties, such as solubility, thermal stability, and molecular weight, of naphthalene-based compounds are crucial for their application in material science. The synthesis of a novel naphthalene-based polymer highlighted its high glass transition temperature and thermal stability, which are important for its use in high-performance materials (Ohno, Takata, & Endo, 1995).

Chemical Properties Analysis

The chemical properties, such as reactivity towards specific reagents, stability under various conditions, and the ability to undergo specific reactions, define the utility of these compounds. The synthesis and characterization of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives, for instance, provide insights into the chemical versatility and potential pharmacological activities of such compounds (Sun et al., 2019).

Aplicaciones Científicas De Investigación

Fluorogenic Two-Photon-Triggered Photoclick Chemistry

- Application : This study demonstrates the use of naphthalene-based tetrazoles for live mammalian cell imaging. These compounds, including those similar to 5,6,7,8-tetrahydro-2-naphthalenyl 4-fluorobenzoate, are activated by two-photon excitation, allowing for efficient and controlled imaging of cellular components like microtubules (Yu et al., 2013).

FRET-Based Molecular Folding-Unfolding Movements

- Application : Research on dibenzo[24]crown-8 derivatives functionalized with aromatic moieties, such as naphthalene, has been conducted. These compounds are used in the study of molecular movements via fluorescence resonance energy transfer (FRET) processes, providing insights into the dynamics of molecular conformations (Suresh et al., 2011).

Photochemical Synthesis of Benzofluoranthenes

- Application : Research involving the synthesis of benzofluoranthenes from naphthalene derivatives showcases the utility of these compounds in organic synthesis and material science. The study explores the formation of complex polycyclic aromatic compounds, which are important in various chemical applications (Tate et al., 2014).

Antioxidant Properties in Benzimidazoles

- Application : In the field of medicinal chemistry, derivatives of benzimidazoles containing naphthalene units have been synthesized and tested for their antioxidant properties. This research is crucial in exploring potential therapeutic agents (Ateş-Alagöz et al., 2005).

N-Heterocyclic Carbene Silver(I) Cyclophanes

- Application : Compounds containing naphthalene units have been used in the synthesis of N-heterocyclic carbene silver(I) cyclophanes. Such research contributes to the field of organometallic chemistry, with potential applications in catalysis and molecular recognition (Liu et al., 2011).

Propiedades

IUPAC Name |

5,6,7,8-tetrahydronaphthalen-2-yl 4-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FO2/c18-15-8-5-13(6-9-15)17(19)20-16-10-7-12-3-1-2-4-14(12)11-16/h5-11H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENHORXTSBQSSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)OC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydronaphthalen-2-yl 4-fluorobenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-5-{[ethyl(phenyl)amino]sulfonyl}-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B4581398.png)

![2-[4-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-2-methoxyphenoxy]acetamide](/img/structure/B4581402.png)

![2-[(cyanomethyl)thio]-6-(3,4-dimethoxyphenyl)nicotinonitrile](/img/structure/B4581410.png)

![N-[4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4581427.png)

![2-(4-methoxyphenyl)-7-(tetrahydro-2-furanylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4581457.png)

![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4581458.png)

![3-butoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B4581465.png)

![1-(4-ethylphenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B4581473.png)

![1-phenylethanone O-{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}oxime](/img/structure/B4581479.png)

![3-[5-[(2,4-dichlorobenzyl)thio]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4581492.png)

![4-butoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4581498.png)

![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4581500.png)

![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4581506.png)